Fmoc-Gla(OtBu)2-OH

Description

BenchChem offers high-quality Fmoc-Gla(OtBu)2-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Gla(OtBu)2-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRUHYXXHXECDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407723 |

Source

|

| Record name | 5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308357-14-4 |

Source

|

| Record name | 5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Fmoc-Gla(OtBu)₂-OH: From Benchtop Synthesis to Biological Function

Abstract

The post-translational modification of glutamate (Glu) to γ-carboxyglutamic acid (Gla) is a pivotal event in the maturation of a specific class of proteins, endowing them with the unique ability to bind calcium ions and interact with cell membranes. This modification is central to critical physiological processes, including blood coagulation, bone mineralization, and cellular signaling. The chemical synthesis of peptides containing Gla is therefore of paramount importance for researchers investigating these pathways and for developing novel therapeutics. Fmoc-Gla(OtBu)₂-OH has emerged as the quintessential building block for this purpose within the framework of Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides an in-depth technical examination of Fmoc-Gla(OtBu)₂-OH, detailing its chemical rationale, a validated protocol for its incorporation into synthetic peptides, and the profound biological context of the resulting Gla-containing peptides.

The Biological Imperative for γ-Carboxyglutamic Acid (Gla)

In the landscape of protein biochemistry, function is inextricably linked to structure, which is often refined by post-translational modifications. Among the less common but functionally critical modifications is the vitamin K-dependent carboxylation of specific glutamate residues to form γ-carboxyglutamic acid (Gla).[1][2][3] The introduction of a second carboxyl group onto the γ-carbon of the glutamate side chain creates a powerful bidentate calcium-binding motif.[2][3]

This high-affinity interaction with calcium ions is the cornerstone of the biological activity of all Gla-containing proteins.[4] The binding of Ca²⁺ induces a critical conformational change within the "Gla domain" of these proteins, exposing hydrophobic residues that anchor the protein to negatively charged phospholipid surfaces, such as those on activated platelets or endothelial cells.[4][5] This membrane localization is essential for their function.

Key families of Gla-containing proteins include:

-

Blood Coagulation Factors: Prothrombin (Factor II), Factors VII, IX, and X, as well as the anticoagulant proteins C and S, are the most well-known Gla proteins. Their ability to concentrate on membrane surfaces is indispensable for the intricate cascade of reactions leading to fibrin clot formation.[1][6][7] Dysfunctional γ-carboxylation results in severe bleeding disorders.[2]

-

Bone and Tissue Proteins: Osteocalcin (Bone Gla Protein) and Matrix Gla Protein (MGP) are vital for regulating calcium homeostasis and biomineralization. Osteocalcin is involved in bone formation, while MGP is a potent inhibitor of soft-tissue and vascular calcification.[4][8]

-

Conotoxins: Certain venom peptides from cone snails contain Gla residues, contributing to their potent and specific blockade of ion channels, making them valuable tools for neuroscience research and drug leads.[9][10][11]

The synthesis of peptides containing these crucial Gla residues is therefore not an academic exercise but a necessity for developing probes to study these processes and for creating potential new drugs. This is where the utility of Fmoc-Gla(OtBu)₂-OH becomes manifest.[9][12][13]

Deconstructing the Reagent: The Chemical Logic of Fmoc-Gla(OtBu)₂-OH

The efficacy of Fmoc-Gla(OtBu)₂-OH in peptide synthesis stems from its intelligent chemical design, which provides an orthogonal protection strategy perfectly suited for modern Fmoc-based SPPS. Each component of the molecule serves a distinct and vital purpose.

-

The γ-Carboxyglutamic Acid (Gla) Core: This is the functional payload. The malonic acid-like side chain, with its two carboxyl groups, is highly reactive and prone to side reactions (e.g., acting as a nucleophile) or undesired cyclization if left unprotected during peptide synthesis.

-

The Nα-Fmoc Group (Temporary Protection): The 9-fluorenylmethyloxycarbonyl (Fmoc) group shields the α-amino group of the amino acid.[14][15] Its defining feature is its lability under mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][17] This allows for its selective removal at each cycle of synthesis without disturbing the acid-sensitive protecting groups on the peptide's side chains or the linkage to the solid support.[][18]

-

The γ-(OtBu)₂ Groups (Side-Chain Protection): The two γ-carboxyl groups are masked as tert-butyl (OtBu) esters.[14] This protection is critical for two reasons: it prevents the acidic protons of the carboxyl groups from interfering with the basic conditions of subsequent Fmoc deprotection steps, and it blocks the carboxylates from participating in side reactions during the activation and coupling of the next amino acid. The OtBu groups are stable to the basic conditions used to remove the Fmoc group but are readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of releasing the completed peptide from the resin.[17][]

This "orthogonal" protection scheme—base-labile Nα-protection and acid-labile side-chain protection—is the foundation of the Fmoc/tBu strategy and the reason for its widespread adoption in peptide synthesis.[][20]

Application in Solid-Phase Peptide Synthesis (SPPS): A Validated Workflow

The incorporation of Fmoc-Gla(OtBu)₂-OH into a growing peptide chain follows the standard cyclical procedure of Fmoc-SPPS. The process is a meticulously controlled sequence of deprotection, activation, coupling, and washing steps.[21]

Detailed Experimental Protocol

This protocol outlines the manual incorporation of a single Fmoc-Gla(OtBu)₂-OH residue onto a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine.

-

Fmoc-Gla(OtBu)₂-OH (Product Info: MW: 525.59, CAS: 111662-64-7).[9][12]

-

Solvents: DMF (Peptide Synthesis Grade), Dichloromethane (DCM).

-

Reagents:

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling Reagent: e.g., HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

-

Equipment: SPPS reaction vessel, shaker.

Procedure:

-

Resin Preparation:

-

Nα-Fmoc Deprotection (If applicable):

-

Drain the DMF from the swelled resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete deprotection.[17] The progress can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.[17]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A final wash with DCM can be performed.

-

-

Fmoc-Gla(OtBu)₂-OH Activation and Coupling:

-

Causality: The carboxyl group of the incoming amino acid must be "activated" to form a highly reactive species that will readily undergo nucleophilic attack by the free N-terminal amine on the resin. HCTU is highly efficient as it forms an activated acyl-uronium species.

-

In a separate vial, dissolve Fmoc-Gla(OtBu)₂-OH (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution. Allow this mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture for 45-120 minutes at room temperature.[17]

-

Self-Validation: To confirm the reaction's completion, a small sample of resin beads can be taken for a qualitative test. The Kaiser test (ninhydrin test) is commonly used, which turns blue in the presence of primary amines. A negative result (colorless or yellow beads) indicates a successful coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin extensively with DMF (5-7 times) to remove all excess activated amino acid and byproducts.[23] The resin is now ready for the next cycle of deprotection and coupling.

-

-

Final Cleavage and Global Deprotection:

-

After the entire peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups (including the OtBu esters on Gla) must be removed.

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail, typically "Reagent K": 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[22][24]

-

Causality of Scavengers: During acidolysis of the OtBu groups, highly reactive tert-butyl cations are formed.[21] Scavengers like TIS and water are essential to trap these cations, preventing them from causing deleterious side reactions, such as the alkylation of sensitive residues like Tryptophan or Methionine.

-

Agitate the slurry for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold excess of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. The crude peptide is then ready for purification, typically by Reverse-Phase HPLC.

-

Quantitative Data Summary

The efficiency of SPPS can be monitored and is critical for achieving a high-purity final product.

| Parameter | Typical Value | Method of Determination | Field-Proven Insight |

| Resin Loading | 0.3 - 0.8 mmol/g | UV-Vis of Fmoc cleavage | The initial loading capacity dictates the theoretical maximum yield of the synthesis. |

| Fmoc Deprotection Time | 10 - 20 min | UV-Vis monitoring | Incomplete deprotection is a common cause of deletion sequences in the final product. |

| Coupling Time | 45 - 120 min | Kaiser test / HPLC of test cleavage | Sterically hindered couplings may require longer times or "double coupling" (repeating the step). |

| Coupling Efficiency | >99% | Calculated from overall yield | A 99% efficiency per step results in only ~78% purity for a 25-mer peptide. High efficiency is crucial. |

| Crude Peptide Purity | 70 - 95% | RP-HPLC | Purity is highly dependent on sequence length and the presence of "difficult" sequences. |

| Overall Yield | 20 - 50% | Mass of purified peptide | Yield is heavily impacted by the number of coupling cycles and handling losses during purification. |

| Table 1: Typical quantitative parameters for an SPPS cycle incorporating Fmoc-Gla(OtBu)₂-OH. Data synthesized from established protocols.[17] |

The Biochemical Payoff: Function of Synthesized Gla-Peptides

The successful synthesis of a Gla-containing peptide using Fmoc-Gla(OtBu)₂-OH provides researchers with a powerful tool to probe complex biological systems.

Mechanism: Calcium-Dependent Membrane Binding

The defining feature of a Gla domain is its ability to undergo a conformational transition upon binding multiple Ca²⁺ ions. In its apo (calcium-free) state, the domain is largely unstructured. The binding of calcium, chelated by pairs of Gla residues, induces the formation of a stable tertiary structure. This folding event correctly orients N-terminal hydrophobic amino acids, creating a patch that readily inserts into the negatively charged phospholipid bilayer of cell membranes.[4][5] This mechanism effectively anchors the protein to a specific cellular location where it can interact with substrates and cofactors, dramatically increasing the local concentration and efficiency of enzymatic reactions.[6][7]

Synthetic peptides corresponding to the Gla domains of coagulation factors are invaluable for:

-

Structure-Function Studies: Investigating the precise contribution of each Gla residue to calcium binding and protein folding.

-

Diagnostic Development: Creating reagents to detect autoantibodies against coagulation factors.

-

Therapeutic Leads: Designing peptide-based anticoagulants that compete with natural coagulation factors for membrane binding sites.[25]

Conclusion and Outlook

Fmoc-Gla(OtBu)₂-OH is more than a mere chemical reagent; it is an enabling tool for the precise chemical synthesis of biologically active peptides that lie at the heart of hemostasis, biomineralization, and other vital physiological processes. Its robust and orthogonal protecting group strategy provides peptide chemists with a reliable method to introduce the unique functionality of γ-carboxyglutamic acid. As research continues to unravel the complexities of Gla-dependent pathways, the demand for high-quality synthetic peptides will undoubtedly grow. The mastery of the synthesis and application of molecules like Fmoc-Gla(OtBu)₂-OH will remain a core competency for scientists and drug development professionals aiming to translate fundamental biochemical insights into tangible clinical solutions.

References

-

Nishiuchi, Y., Kumagaye, K., Noda, Y., Watanabe, T. X., & Kimura, T. (1993). Synthesis of gamma-carboxyglutamic acid-containing peptides by the Boc strategy. International journal of peptide and protein research, 42(6), 533–538. [Link]

-

Stenflo, J., & Suttie, J. W. (1977). Vitamin K-dependent formation of gamma-carboxyglutamic acid. Annual review of biochemistry, 46, 157–172. [Link]

-

Oldenburg, J., Marinova, M., Müller-Reible, C., & Watzka, M. (2008). Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease. MDPI. [Link]

-

Wikipedia contributors. (2023, April 29). Gla domain. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 1). Carboxyglutamic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Stenflo, J. (2001). Contributions of Gla and EGF-like Domains to the Function of Vitamin K-dependent Coagulation Factors. Critical Reviews in Eukaryotic Gene Expression, 11(1-3), 55-88. [Link]

-

Hale, J. E., unpublished. (1993). Direct identification of gamma-carboxyglutamic acid in the sequencing of vitamin K-dependent proteins. Analytical biochemistry, 211(1), 163–167. [Link]

-

Stenflo, J. (2001). Contributions of Gla and EGF-like domains to the function of vitamin K-dependent coagulation factors. Semantic Scholar. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Peptide Synthesis: Exploring Fmoc-Lys(Pal-Glu-OtBu)-OH. Retrieved from [Link]

-

Britannica, The Editors of Encyclopaedia. (n.d.). "gamma-carboxyglutamic acid". Encyclopedia Britannica. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Fmoc-L-Gla(OtBu)2-OH. Retrieved from [Link]

-

Lian, J. B., Prien, E. L., Glimcher, M. J., & Gallop, P. M. (1977). The presence of protein-bound gamma-carboxyglutamic acid in calcium-containing renal calculi. The Journal of clinical investigation, 59(6), 1151–1157. [Link]

-

Bajaj, S. P., Sabharwal, A. K., Gudi, T., & Birktoft, J. J. (2001). Structural and Functional Studies of γ-Carboxyglutamic Acid Domains of Factor VIIa and Activated Protein C: Role of Magnesium at Physiological Calcium. Journal of Biological Chemistry, 276(18), 14899-14907. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Fmoc-Glu(OtBu)-OH in Drug Discovery and Development. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Advent Chembio Pvt. Ltd. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

-

Brown, M. A., et al. (2005). Precursors of novel Gla-containing conotoxins contain a carboxy-terminal recognition site that directs gamma-carboxylation. Biochemistry, 44(24), 8796-8806. [Link]

-

Castellino, F. J., et al. (2000). Novel gamma-carboxyglutamic acid-containing peptides from the venom of Conus textile. Biochemistry, 39(19), 5743-5751. [Link]

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Gandhi, G. C. W. (n.d.). Peptides. Retrieved from [Link]

Sources

- 1. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]

- 3. Gamma-carboxyglutamic acid | biochemistry | Britannica [britannica.com]

- 4. Gla domain - Wikipedia [en.wikipedia.org]

- 5. Structural and Functional Studies of γ-Carboxyglutamic Acid Domains of Factor VIIa and Activated Protein C: Role of Magnesium at Physiological Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contributions of Gla and EGF-like domains to the function of vitamin K-dependent coagulation factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contributions of Gla and EGF-like domains to the function of vitamin K-dependent coagulation factors. | Semantic Scholar [semanticscholar.org]

- 8. The presence of protein-bound gamma-carboxyglutamic acid in calcium-containing renal calculi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fmoc-Gla(OtBu)2-OH Novabiochem 111662-64-7 [sigmaaldrich.com]

- 10. Precursors of novel Gla-containing conotoxins contain a carboxy-terminal recognition site that directs gamma-carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel gamma-carboxyglutamic acid-containing peptides from the venom of Conus textile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 15. nbinno.com [nbinno.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. peptide.com [peptide.com]

- 20. biosynth.com [biosynth.com]

- 21. peptide.com [peptide.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. chem.uci.edu [chem.uci.edu]

- 24. peptide.com [peptide.com]

- 25. nbinno.com [nbinno.com]

An In-depth Technical Guide to Fmoc-Gla(OtBu)2-OH: A Cornerstone for the Synthesis of Vitamin K-Dependent Peptides

This guide provides an in-depth exploration of N-α-Fmoc-γ,γ-di-t-butyl-L-glutamic acid, commonly known as Fmoc-Gla(OtBu)2-OH. It is an essential building block for the synthesis of peptides containing the post-translationally modified amino acid, γ-carboxyglutamic acid (Gla). Gla residues are critical for the biological function of a variety of proteins, most notably the vitamin K-dependent coagulation factors. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering both foundational knowledge and practical insights into the application of this vital reagent.

Introduction: The Significance of γ-Carboxyglutamic Acid

Gamma-carboxyglutamic acid is a non-proteinogenic amino acid that is formed through the post-translational carboxylation of glutamate residues in a vitamin K-dependent reaction. This modification introduces an additional carboxyl group on the γ-carbon of the glutamate side chain, creating a potent calcium-binding motif. The ability of Gla residues to chelate calcium ions is fundamental to the function of numerous proteins involved in blood coagulation, bone metabolism, and signal transduction. The study of these biological processes often necessitates the use of synthetic peptides containing Gla, for which Fmoc-Gla(OtBu)2-OH is an indispensable tool.[1]

Chemical Structure and Physicochemical Properties

The strategic design of Fmoc-Gla(OtBu)2-OH allows for its seamless integration into solid-phase peptide synthesis (SPPS) workflows. The molecule incorporates an acid-stable, base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino nitrogen and two acid-labile tert-butyl (OtBu) esters on the γ-carboxyl groups. This orthogonal protection scheme is the cornerstone of modern Fmoc-based SPPS, enabling precise and sequential peptide chain elongation.[2][3]

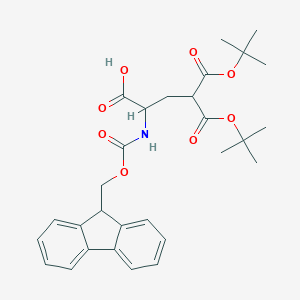

Chemical Structure

Caption: Chemical structure of Fmoc-Gla(OtBu)2-OH.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 111662-64-7 | [4][5] |

| Molecular Formula | C29H35NO8 | [1][6] |

| Molecular Weight | 525.59 g/mol | [1] |

| Appearance | Solid, typically a white to off-white powder | |

| Storage Temperature | 2-8°C, sealed in a dry environment | [7] |

| Functional Groups | Carboxylic acid, Fmoc-protected amine, tert-butyl esters | [1] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Gla(OtBu)2-OH is in Fmoc-based SPPS. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The orthogonal protection strategy afforded by the Fmoc and OtBu groups is critical to the success of this process.

The Rationale Behind the Orthogonal Protection Scheme

The Fmoc group is readily cleaved under mild basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This deprotection step exposes the α-amino group for the subsequent coupling reaction. Crucially, the tert-butyl esters protecting the γ-carboxyl groups of the Gla residue, as well as other acid-labile side-chain protecting groups, remain intact during this process.[3] These groups are only removed at the final stage of the synthesis, during the acidic cleavage of the peptide from the resin. This ensures that the highly reactive carboxyl groups of the Gla side chain do not participate in unwanted side reactions during peptide elongation.

Experimental Workflow for SPPS using Fmoc-Gla(OtBu)2-OH

Caption: General workflow for SPPS incorporating Fmoc-Gla(OtBu)2-OH.

Detailed Step-by-Step Protocol

The following protocol provides a generalized procedure for the manual incorporation of an Fmoc-Gla(OtBu)2-OH residue into a peptide sequence.

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)

-

Fmoc-Gla(OtBu)2-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Rationale: The secondary amine, piperidine, acts as a base to induce β-elimination of the fluorenyl group, liberating the α-amino group. Two treatments ensure complete deprotection.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene adducts.

-

-

Coupling of Fmoc-Gla(OtBu)2-OH:

-

In a separate vessel, dissolve Fmoc-Gla(OtBu)2-OH (2-4 equivalents relative to resin loading) and a coupling reagent such as HATU (1.95 equivalents) in DMF.

-

Add a base like DIPEA (4-6 equivalents) to the activation solution and allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

Rationale: HATU is a highly effective uronium-based coupling reagent that forms a reactive O-acylisourea intermediate with the carboxylic acid of the incoming amino acid. DIPEA, a sterically hindered base, facilitates the reaction without causing premature Fmoc deprotection.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of resin beads. A negative result indicates a complete coupling reaction.

-

-

Washing:

-

Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection (if the N-terminus is to be free) and wash the resin thoroughly with DMF, followed by DCM.

-

Dry the resin under a stream of nitrogen.

-

Add a cleavage cocktail (e.g., TFA/TIS/H2O; 95:2.5:2.5) to the resin.

-

Agitate for 2-4 hours at room temperature.

-

Rationale: TFA is a strong acid that cleaves the peptide from the acid-labile resin and simultaneously removes the acid-labile side-chain protecting groups, including the OtBu esters from the Gla residue. TIS and water act as scavengers to quench reactive carbocations generated during the cleavage process, preventing side reactions with sensitive residues like tryptophan and methionine.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether multiple times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

-

Analysis:

-

Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

-

Challenges and Considerations

-

Steric Hindrance: The bulky nature of the di-tert-butylated Gla side chain can sometimes lead to slower coupling kinetics. The use of potent coupling reagents like HATU or COMU is recommended to ensure high coupling efficiency.

-

Decarboxylation: While the OtBu protecting groups are generally stable, care must be taken to avoid premature deprotection. Under strongly acidic conditions other than the final cleavage, or with prolonged exposure to certain reagents, decarboxylation of the Gla residue can occur.

-

Purification: The presence of the highly charged Gla residues in the final deprotected peptide can sometimes affect its chromatographic behavior. Optimization of RP-HPLC conditions, such as the mobile phase composition and pH, may be necessary.

Conclusion

Fmoc-Gla(OtBu)2-OH is a meticulously designed and indispensable reagent for the synthesis of Gla-containing peptides. Its orthogonal protecting group strategy allows for its efficient and reliable incorporation into complex peptide sequences using standard Fmoc-SPPS protocols. A thorough understanding of its chemical properties and the rationale behind the synthetic steps is crucial for the successful synthesis of these biologically important molecules, thereby enabling further research into the critical roles of vitamin K-dependent proteins in health and disease.

References

-

PubChem. (n.d.). Fmoc-D-Gla(otbu)2-OH. Retrieved from [Link][6]

-

Aapptec Peptides. (n.d.). Fmoc-L-Gla(OtBu)2-OH[111662-64-7]. Retrieved from [Link][7]

-

Bandyopadhyay, P. K., et al. (2002). Novel gamma-carboxyglutamic acid-containing peptides from the venom of Conus textile. The Journal of biological chemistry, 277(45), 42907–42916.[9]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Fmoc-Glu(OtBu)-OH: Applications in Advanced Peptide Chemistry. Retrieved from [Link][2]

-

PubChem. (n.d.). Fmoc-Glu(OtBu)-OH. Retrieved from [Link][10]

-

National Center for Biotechnology Information. (n.d.). Novel gamma-carboxyglutamic acid-containing peptides from the venom of Conus textile. PubMed. Retrieved from [Link][11]

-

Capot Chemical. (2019). MSDS of Fmoc-Gla(OtBu)2-OH. Retrieved from [Link][12]

-

Al Musaimi, O., et al. (2020). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 9(6), 666–671.[13]

-

Chemsrc. (n.d.). Fmoc-L-Gla(OtBu)2-OH | CAS 111662-64-7. Retrieved from [Link][14]

-

Google Patents. (n.d.). US20060211616A1 - Purification of glucagon-like peptides. Retrieved from [8]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fmoc-L-Gla(OtBu)2-OH - Creative Peptides [creative-peptides.com]

- 5. scbt.com [scbt.com]

- 6. Fmoc-D-Gla(otbu)2-OH | C29H35NO8 | CID 11038682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. US20060211616A1 - Purification of glucagon-like peptides - Google Patents [patents.google.com]

- 9. Novel gamma-carboxyglutamic acid-containing peptides from the venom of Conus textile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. portal.research.lu.se [portal.research.lu.se]

- 12. capotchem.com [capotchem.com]

- 13. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fmoc-L-Gla(OtBu)2-OH | CAS#:111662-64-7 | Chemsrc [chemsrc.com]

The Keystone of Function: A Technical Guide to the Role of γ-Carboxyglutamic Acid in Proteins

For researchers, scientists, and drug development professionals, understanding the nuances of post-translational modifications (PTMs) is paramount to unraveling complex biological systems. Among the more than 200 known PTMs, the vitamin K-dependent conversion of glutamate (Glu) to γ-carboxyglutamic acid (Gla) stands out for its profound impact on protein function, particularly in mediating protein-membrane and protein-mineral interactions. This guide provides an in-depth exploration of the molecular mechanisms, physiological significance, and analytical methodologies surrounding this critical modification.

A Unique Modification: The Discovery and Significance of Gla

The journey into the world of γ-carboxyglutamic acid began with the study of blood coagulation. For decades, it was known that vitamin K was essential for the synthesis of active prothrombin and other clotting factors, but the biochemical basis remained elusive. In 1974, three independent groups discovered a novel, calcium-binding amino acid in prothrombin, which was identified as γ-carboxyglutamic acid.[1] This discovery was a watershed moment, revealing that vitamin K acts as a cofactor for a PTM that is absolutely required for the biological activity of a select group of proteins.[2][3]

The addition of a second carboxyl group to the γ-carbon of a glutamate residue creates a potent bidentate calcium chelator.[4][5] This seemingly simple modification is the linchpin for the function of all vitamin K-dependent proteins (VKDPs), enabling them to undergo calcium-dependent conformational changes necessary for their interaction with negatively charged phospholipid surfaces, such as those exposed on activated platelets and damaged endothelium.[6][7][8]

The Engine Room: The Vitamin K Cycle and γ-Glutamyl Carboxylation

The conversion of Glu to Gla is not a spontaneous event but a highly regulated enzymatic process occurring in the endoplasmic reticulum.[9] This process is driven by a sophisticated molecular machinery centered around the Vitamin K cycle.

Key Components:

-

γ-Glutamyl Carboxylase (GGCX): This integral membrane enzyme is the catalyst for the carboxylation reaction. It recognizes specific Glu residues within a "Gla domain" of substrate proteins.[10]

-

Vitamin K Hydroquinone (KH₂): The reduced, active form of vitamin K, which serves as a cofactor for GGCX.[11]

-

Vitamin K Epoxide Reductase (VKOR): This enzyme is crucial for recycling vitamin K. It reduces vitamin K epoxide (KO), a byproduct of the carboxylation reaction, back to vitamin K quinone, which is then further reduced to the active KH₂ form.[9][10]

The carboxylation reaction is energetically coupled to the oxidation of KH₂ to vitamin K epoxide (KO).[9][12] GGCX utilizes the energy from this oxidation to abstract a proton from the γ-carbon of a glutamate residue, creating a carbanion that then attacks CO₂ to form Gla.[9] The resulting KO is then recycled by VKOR, completing the cycle. This elegant system ensures a sustained supply of the active vitamin K cofactor.[12]

Pharmacological Intervention: The clinical significance of this cycle is highlighted by the mechanism of action of warfarin, a widely used anticoagulant. Warfarin specifically inhibits VKOR, preventing the regeneration of active vitamin K hydroquinone.[13][14][15] This leads to the production of under-carboxylated, and therefore non-functional, clotting factors, effectively reducing the coagulability of the blood.[14][16][17]

Caption: The Vitamin K Cycle.

From Structure to Function: The Power of the Gla Domain

The functional consequence of γ-carboxylation is the creation of a specialized protein module known as the Gla domain.[4] This domain, typically located at the N-terminus of VKDPs, contains 9 to 12 Gla residues.[13] In the absence of calcium, the Gla domain is largely unstructured. However, upon binding calcium ions, it undergoes a dramatic conformational change, folding into a highly ordered structure.[6][18]

This calcium-dependent folding is critical for two reasons:

-

Structural Integrity: The chelation of calcium ions by multiple Gla residues stabilizes the folded conformation of the domain.[5][18]

-

Membrane Interaction: The folded structure exposes a hydrophobic patch of amino acid residues (often Phenylalanine, Leucine, and Valine) at the N-terminus.[4][6] This hydrophobic cluster inserts into the phospholipid bilayer of cell membranes, anchoring the protein to the cell surface.[4][7]

The calcium ions act as bridges, connecting the negatively charged Gla residues of the protein to the negatively charged phosphatidylserine head groups in the cell membrane.[4][19] This tripartite interaction—Gla domain, calcium ions, and phospholipid membrane—is the fundamental mechanism by which VKDPs are localized to sites of action, such as the surface of activated platelets during blood coagulation.[7][8]

Caption: Gla-Mediated Membrane Binding.

The Gla Proteome: A Diverse Family of Proteins

While initially discovered in coagulation factors, the family of Gla-containing proteins has expanded to include members with diverse physiological roles.[1] At present, 17 human VKDPs have been identified, functioning in bone metabolism, vascular health, and cell growth regulation.[20]

| Protein Name | Gene | Primary Location/Tissue | Key Function |

| Coagulation Factors | |||

| Prothrombin (Factor II) | F2 | Plasma (liver synthesis) | Zymogen of thrombin, the central enzyme in coagulation.[7] |

| Factor VII | F7 | Plasma (liver synthesis) | Initiates the extrinsic pathway of coagulation.[7] |

| Factor IX | F9 | Plasma (liver synthesis) | Intrinsic pathway coagulation factor.[7] |

| Factor X | F10 | Plasma (liver synthesis) | Common pathway factor, activates prothrombin.[7] |

| Anticoagulant Proteins | |||

| Protein C | PROC | Plasma (liver synthesis) | Inactivates Factors Va and VIIIa, downregulating coagulation.[1] |

| Protein S | PROS1 | Plasma (liver synthesis) | Cofactor for activated Protein C.[1] |

| Protein Z | PROZ | Plasma (liver synthesis) | Inhibits Factor Xa.[1] |

| Bone & Extracellular Matrix | |||

| Osteocalcin (Bone Gla Protein) | BGLAP | Bone, Dentin | Regulates bone mineralization and calcium ion homeostasis.[4][21] |

| Matrix Gla Protein (MGP) | MGP | Cartilage, Vascular Smooth Muscle | Potent inhibitor of soft tissue and vascular calcification.[4][22] |

| Gla-Rich Protein (GRP) | GRP | Cartilage, Soft Tissues | Involved in regulating calcification processes.[22][23] |

| Cell Signaling | |||

| Growth Arrest-Specific 6 (Gas6) | GAS6 | Widespread | Ligand for Tyro3, Axl, and Mer receptor tyrosine kinases, involved in cell survival, and proliferation.[1] |

| Other | |||

| Periostin | POSTN | Connective Tissues, Periosteum | Involved in cell adhesion, migration, and tissue repair.[20][23] |

Methodologies for the Study of Gla-Containing Proteins

Investigating Gla proteins requires specialized analytical techniques. As a Senior Application Scientist, the causality behind experimental choices is as important as the protocol itself. Here, we outline key methodologies.

Identification and Analysis of Gla Residues by Mass Spectrometry

Causality: The primary challenge in analyzing Gla by mass spectrometry is its lability. The extra carboxyl group is easily lost during collision-induced dissociation (CID), causing the Gla residue to be misidentified as Glu. Therefore, methodologies must be employed to stabilize the modification or use fragmentation techniques that preserve it. A robust workflow involves derivatization to neutralize the charge and stabilize the residue.

Workflow:

Caption: Mass Spec Workflow for Gla ID.

Detailed Protocol: Gla Identification by Methylation and LC-MS/MS

-

Protein Digestion:

-

Reduce the protein sample with dithiothreitol (DTT) and alkylate with iodoacetamide to break disulfide bonds.

-

Perform an in-solution or in-gel digestion with a protease like trypsin. Rationale: Trypsin cleaves C-terminal to Lysine and Arginine, generating peptides of a suitable size for MS analysis.

-

-

Gla Derivatization (Methylation): [24]

-

Lyophilize the digested peptides to complete dryness.

-

Resuspend the peptides in 2M methanolic HCl.

-

Incubate for 1-2 hours at room temperature. This reaction converts the carboxylic acid groups on Glu, Asp, Gla, and the C-terminus to methyl esters.

-

Repeat the lyophilization and methylation step to ensure complete reaction.[24]

-

Rationale: Methylation neutralizes the negative charge of the carboxyl groups, which improves ionization efficiency. Crucially, it stabilizes the Gla residue, preventing the characteristic loss of CO₂ during fragmentation and allowing for unambiguous identification based on its unique mass.[24]

-

-

LC-MS/MS Analysis:

-

Resuspend the derivatized peptides in a suitable solvent (e.g., 5% acetonitrile, 0.1% formic acid).

-

Separate the peptides using reversed-phase liquid chromatography.

-

Analyze the eluting peptides using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Perform a database search using software like MaxQuant or Proteome Discoverer.

-

Define a variable modification for the methylated Gla residue. The mass of a methylated Gla residue will be different from a methylated Glu residue. This mass difference is the key to identification.

-

Manually validate the spectra for peptides identified as containing Gla to confirm the presence of characteristic fragment ions.

-

Quantification of Gla-Proteins

Causality: While mass spectrometry is excellent for identification, immunoassays are often the preferred method for robust quantification of specific Gla-proteins in complex biological samples like serum or plasma. The key is to use antibodies that can distinguish between the carboxylated (active) and under-carboxylated (inactive) forms of the protein.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISAs for Gla-proteins, such as Matrix Gla Protein (MGP) or Osteocalcin, often use a sandwich format.[25][26] One antibody captures the protein (regardless of carboxylation state), and a second, detection antibody specifically recognizes an epitope that is only present in the fully carboxylated, calcium-bound conformation.

-

Self-Validation: The protocol's trustworthiness comes from its controls. A standard curve generated with a known concentration of purified, fully carboxylated protein is essential. Additionally, running parallel assays with antibodies that recognize the total protein pool (carboxylated + under-carboxylated) allows for the calculation of the carboxylation ratio, a critical indicator of vitamin K status.

Functional Characterization

Causality: To assess the biological activity of Gla-proteins, functional assays are indispensable. For coagulation factors, this means measuring their contribution to clot formation.

Methodology: Prothrombin Time (PT) / Activated Partial Thromboplastin Time (aPTT) Assays

-

Principle: These are global coagulation assays performed on plasma samples.

-

PT: Measures the integrity of the extrinsic and common pathways (Factors VII, X, V, II, Fibrinogen). Tissue factor is added to initiate coagulation.

-

aPTT: Measures the integrity of the intrinsic and common pathways (Factors XII, XI, IX, VIII, X, V, II, Fibrinogen). An activator of the contact pathway is added.

-

-

Interpretation: A prolonged PT or aPTT indicates a deficiency or dysfunction in one or more of the clotting factors in the respective pathways. Since Factors II, VII, IX, and X are all Gla-proteins, these tests are highly sensitive to vitamin K deficiency or warfarin therapy. A prolonged clotting time directly reflects the reduced functional activity of under-carboxylated Gla-proteins.

Clinical Relevance and Therapeutic Horizons

The role of γ-carboxyglutamic acid extends deep into clinical practice and drug development.

-

Hemostasis and Thrombosis: The entire field of oral anticoagulation with vitamin K antagonists (VKAs) like warfarin is built on targeting the γ-carboxylation system to prevent thrombosis.[15][17]

-

Bone Health: Osteocalcin is a key protein in bone matrix, and its carboxylation status is considered a biomarker for bone health and vitamin K nutritional status.[21][23]

-

Vascular Calcification: Matrix Gla Protein (MGP) is a powerful inhibitor of vascular calcification.[27] A functional vitamin K deficiency, leading to under-carboxylated MGP, is now recognized as a significant risk factor for arterial calcification, a major contributor to cardiovascular disease.[28][29] This has opened new avenues for research into vitamin K supplementation as a potential therapy to preserve vascular health.

Conclusion and Future Directions

γ-Carboxyglutamic acid is far more than a biochemical curiosity. It is a master switch that activates a diverse suite of proteins essential for hemostasis, skeletal integrity, and vascular health. The intricate interplay of the vitamin K cycle, GGCX, and VKOR provides a tightly regulated system that is both a fascinating subject of basic research and a proven target for therapeutic intervention.

Future research will likely focus on elucidating the roles of the less-understood Gla-proteins, developing more sensitive and specific assays to assess carboxylation status as a diagnostic tool, and exploring the therapeutic potential of modulating the vitamin K cycle beyond anticoagulation, particularly in the prevention of chronic diseases like osteoporosis and cardiovascular disease.

References

- Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxyl

- Gla domain - Wikipedia. Wikipedia.

- The Ca2+ ion and membrane binding structure of the Gla domain of Ca-prothrombin fragment 1. PubMed.

- Gamma-carboxyglutamic acid.

- Structure of the Ca(2+)

- Mechanism of Action.

- Carboxyglutamic acid - Wikipedia. Wikipedia.

- Structural and functional insights into enzymes of the vitamin K cycle.

- A mass-spectrometric method for the estimation of the ratio of gamma-carboxyglutamic acid to glutamic acid at specific sites in proteins. Application to the N-terminal region of bovine prothrombin.

- The biochemical basis of warfarin therapy. PubMed.

- Structural basis of membrane binding by Gla domains of vitamin K-dependent proteins. PubMed.

- American Heart Association/American College of Cardiology Foundation Guide to Warfarin Therapy.

- Regulation and regulatory role of gamma-carboxyglutamic acid containing clotting factors. PubMed.

- Gas Chromatographic Mass Spectrometric Sequencing of Peptides and Proteins Containing Gamma-Carboxyglutamic Acid. PubMed.

- The Vitamin K cycle. Glu-residues are gamma-carboxylated by GGCX to...

- γ-glutamyl carboxylation: squaring the vitamin K cycle.

- Gamma-carboxyglutamic acid | biochemistry. Britannica.

- The Mechanism of Action of Warfarin. During the vitamin K cycle, the...

- mechanism of action of vitamin K-dependent carboxylase. BenchChem.

- Structural and Functional Studies of γ-Carboxyglutamic Acid Domains of Factor VIIa and Activated Protein C: Role of Magnesium at Physiological Calcium. PubMed Central.

- A mass-spectrometric method for the estimation of the ratio of γ-carboxyglutamic acid to glutamic acid at specific sites in proteins. Application to the N-terminal region of bovine prothrombin. Biochemical Journal, Portland Press.

- Vitamin K. The Nutrition Source, Harvard T.H. Chan School of Public Health.

- Vitamin K-dependent proteins involved in bone and cardiovascular health. PubMed Central.

- Warfarin and other oral anticoagulants. Deranged Physiology.

- A Mass-Spectrometric Method for the Estimation of the Ratio of Gamma-Carboxyglutamic Acid to Glutamic Acid at Specific Sites in Proteins. Application to the N-terminal Region of Bovine Prothrombin. PubMed.

- Vitamin K.

- Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase.

- Vitamin K and Vitamin K-Dependent Proteins in Relation to Human Health. Directory of Open Access Books (DOAB).

- Vitamin K-Dependent Proteins in Skeletal Development and Disease. MDPI.

- Vitamin K-Dependent Biosynthesis of γ-Carboxyglutamic Acid.

- Assay for Human Matrix Gla Protein in Serum.

- Gla-Rich Protein Is a Novel Vitamin K-Dependent Protein Present in Serum That Accumulates at Sites of Pathological Calcific

- γ-Glutamyl carboxylase mutations differentially affect the biological function of vitamin K–dependent proteins.

- Characterization of vitamin K–dependent carboxylase mutations that cause bleeding and nonbleeding disorders.

- Assay for Human Matrix Gla Protein in Serum. Arteriosclerosis, Thrombosis, and Vascular Biology.

- Vitamin K preserves gamma‐glutamyl carboxylase activity against carbamylations in uremia: Implications for vascular calcification and adjunct therapies.

Sources

- 1. ashpublications.org [ashpublications.org]

- 2. Gamma-carboxyglutamic acid | biochemistry | Britannica [britannica.com]

- 3. Vitamin K and Vitamin K-Dependent Proteins in Relation to Human Health [directory.doabooks.org]

- 4. Gla domain - Wikipedia [en.wikipedia.org]

- 5. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of the Ca(2+)-free Gla domain sheds light on membrane binding of blood coagulation proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]

- 8. Regulation and regulatory role of gamma-carboxyglutamic acid containing clotting factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mechanism [ch.ic.ac.uk]

- 14. The biochemical basis of warfarin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. researchgate.net [researchgate.net]

- 17. derangedphysiology.com [derangedphysiology.com]

- 18. The Ca2+ ion and membrane binding structure of the Gla domain of Ca-prothrombin fragment 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural basis of membrane binding by Gla domains of vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Vitamin K-dependent proteins involved in bone and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Vitamin K • The Nutrition Source [nutritionsource.hsph.harvard.edu]

- 22. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 23. mdpi.com [mdpi.com]

- 24. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ahajournals.org [ahajournals.org]

- 26. ahajournals.org [ahajournals.org]

- 27. Vitamin K preserves gamma‐glutamyl carboxylase activity against carbamylations in uremia: Implications for vascular calcification and adjunct therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. γ-Glutamyl carboxylase mutations differentially affect the biological function of vitamin K–dependent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Characterization of vitamin K–dependent carboxylase mutations that cause bleeding and nonbleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Ascendancy of Fmoc Chemistry in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique conceived by R.B. Merrifield, has fundamentally transformed the landscape of peptide science, enabling the routine and efficient creation of peptides for a vast array of applications, from basic biological research to the development of novel therapeutics.[1][2][3] While the initial breakthroughs were achieved using the Boc/Bzl strategy, the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970, and its subsequent adaptation to solid-phase synthesis, marked a paradigm shift in the field.[3][4][5] The Fmoc/tBu (tert-butyl) strategy has since become the most widely adopted methodology for SPPS, lauded for its milder reaction conditions and remarkable versatility.[4][6]

This guide provides a comprehensive exploration of the core principles, experimental protocols, and critical considerations of Fmoc-based SPPS. It is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals, offering the foundational knowledge and field-proven insights required to successfully synthesize, troubleshoot, and optimize the production of high-purity peptides.

The elegance of Fmoc-based SPPS lies in its orthogonal protection scheme. The synthesis proceeds in a C-terminus to N-terminus direction, with the growing peptide chain covalently anchored to an insoluble solid support.[4] The temporary Nα-Fmoc protecting group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent, while the "permanent" side-chain protecting groups are labile to strong acid, such as trifluoroacetic acid (TFA).[4][7] This orthogonality is the cornerstone of the strategy, ensuring that the side-chain protecting groups remain intact throughout the iterative cycles of peptide chain elongation.[1][6]

The Pillars of Fmoc SPPS: A Symphony of Chemical Precision

Successful Fmoc SPPS is contingent upon the judicious selection and interplay of four key components: the solid support (resin), the linker, the protected amino acids, and the reagents for the cyclical deprotection, activation, and coupling steps.

The Solid Support and Linker: The Foundation of Synthesis

The choice of resin is a critical first step, dictating the C-terminal functionality of the final peptide (an acid or an amide) and influencing the overall efficiency of the synthesis.[8][9] The resin itself is typically a polymeric bead, such as a copolymer of polystyrene and divinylbenzene, which must be swelled in a suitable solvent to allow access to the reactive sites.[10]

Attached to this solid support is a linker, a chemical moiety that serves as the anchor for the first amino acid and whose cleavage characteristics determine the conditions required to release the synthesized peptide.[10][11]

| Resin/Linker Type | C-Terminal Functionality | Cleavage Conditions | Key Characteristics |

| Wang Resin | Carboxylic Acid | High concentration of TFA | A benzyl alcohol-type linker, widely used for the synthesis of peptide acids.[4][8] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Dilute TFA | A highly acid-labile linker that permits the cleavage of fully protected peptides, which is advantageous for fragment condensation strategies.[4][9] |

| Rink Amide Resin | Amide | TFA | The standard choice for the synthesis of peptide amides.[8][9] |

Amino Acid Derivatives: The Building Blocks of Peptides

In Fmoc SPPS, each amino acid is introduced with its α-amino group protected by the Fmoc group and its side-chain functionality, if any, protected by an acid-labile group (most commonly tBu-based).[6] This ensures that the peptide bond formation occurs specifically at the N-terminus of the growing peptide chain.[6]

The selection of side-chain protecting groups is crucial to prevent unwanted side reactions during synthesis. These groups must be stable to the basic conditions used for Fmoc removal but readily cleaved by strong acid during the final deprotection step.[6][12]

| Amino Acid | Common Side-Chain Protecting Group(s) | Rationale and Considerations |

| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Pbf is favored due to its higher acid lability compared to older protecting groups like Pmc.[12] |

| Asp, Glu | tBu (tert-butyl) | The tBu group effectively protects the side-chain carboxylic acids.[12] |

| Cys | Trt (Trityl), Acm (Acetamidomethyl) | Trt is the most common and is removed during standard TFA cleavage.[12] Acm is stable to TFA and allows for selective disulfide bond formation post-synthesis. |

| His | Trt (Trityl) | The Trt group is highly acid-labile and generally removed without complications.[12][13] |

| Lys, Trp | Boc (tert-butyloxycarbonyl) | The Boc group provides robust protection for the amine of Lys and the indole of Trp.[14] |

| Ser, Thr, Tyr | tBu (tert-butyl) | The tBu group effectively protects the hydroxyl groups.[13] |

The Rhythmic Cycle of Peptide Elongation: A Step-by-Step Workflow

Fmoc-based SPPS is a cyclical process, with each cycle resulting in the addition of a single amino acid to the growing peptide chain. This cycle can be broken down into four distinct, yet interconnected, stages.

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Stage 1: Fmoc Deprotection

The cycle begins with the selective removal of the Nα-Fmoc protecting group from the resin-bound peptide. This is typically achieved by treating the resin with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][15]

The mechanism of Fmoc deprotection is a base-catalyzed β-elimination reaction.[15][16]

Caption: The mechanism of Fmoc group removal by piperidine.

The excess piperidine also serves as a scavenger for the liberated dibenzofulvene (DBF), a reactive electrophile that could otherwise react with the newly deprotected amine, leading to chain termination.[15][16] The formation of the DBF-piperidine adduct is advantageous as its strong UV absorbance can be used to monitor the progress of the deprotection reaction in real-time on automated synthesizers.[6][16]

Stage 2: Washing

Following deprotection, a thorough washing step is crucial to remove the piperidine, the DBF-piperidine adduct, and any other byproducts. This is typically performed with DMF.[4] Incomplete washing can neutralize the subsequent coupling reagents, leading to inefficient peptide bond formation.

Stage 3: Amino Acid Activation and Coupling

The core of the synthesis cycle is the formation of the peptide bond. The incoming Fmoc-protected amino acid is first activated at its C-terminal carboxyl group to form a reactive intermediate that is susceptible to nucleophilic attack by the deprotected N-terminal amine of the resin-bound peptide.[17][18]

A variety of coupling reagents are available, with aminium/uronium and phosphonium salts being the most popular due to their high efficiency and low propensity for racemization.[18][19]

| Coupling Reagent Class | Examples | Mechanism of Action |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Form an active ester (OBt or OAt ester) with the amino acid, which then reacts with the amine.[19][20] |

| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, they form an active ester intermediate.[19] |

| Carbodiimides | DIC, DCC | Directly activate the carboxylic acid, often used in conjunction with additives like HOBt or Oxyma to suppress side reactions and racemization.[18][19] |

The coupling reaction is typically carried out in DMF or N-methylpyrrolidone (NMP), often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.[17][18]

Stage 4: Washing

After the coupling reaction is complete, another series of washes with DMF is performed to remove excess reagents, the activated amino acid, and any byproducts, preparing the resin for the next synthesis cycle.[4]

The Final Act: Cleavage and Global Deprotection

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups.[12] This is typically achieved by treating the peptidyl-resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA).[2][12]

The cleavage cocktail also contains a mixture of "scavengers" to quench the reactive cationic species generated during the removal of the protecting groups, which could otherwise lead to unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[12]

Common Cleavage Cocktail (Reagent K):

| Component | Percentage | Role |

| Trifluoroacetic Acid (TFA) | 82.5% | Strong acid for cleavage and deprotection. |

| Phenol | 5% | Scavenger. |

| Water | 5% | Scavenger. |

| Thioanisole | 5% | Scavenger. |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, particularly for Trp protection. |

The crude peptide is then precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and dried under vacuum. The final product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols: A Practical Guide

Protocol 1: Manual Fmoc SPPS Cycle (0.1 mmol scale)

-

Resin Swelling: Place the resin (e.g., 135 mg of Rink Amide resin, 0.74 mmol/g loading) in a reaction vessel and swell in DMF (5 mL) for 1 hour.[9]

-

Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes. Drain and repeat with a fresh 5 mL portion of the deprotection solution for 7 minutes.[9]

-

Washing: Drain the deprotection solution and wash the resin with DMF (5 x 5 mL).

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 30-60 minutes at room temperature.[4]

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

Repeat: Repeat steps 2-6 for each amino acid in the sequence.

Protocol 2: Cleavage and Deprotection

-

Preparation: Wash the final peptidyl-resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum for at least 1 hour.

-

Cleavage: Add 5 mL of the cleavage cocktail (e.g., Reagent K) to the dried resin. Agitate at room temperature for 2-3 hours.[12]

-

Peptide Precipitation: Filter the cleavage mixture into a 50 mL centrifuge tube. Add 40 mL of cold diethyl ether to precipitate the crude peptide.

-

Collection: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.[4]

Conclusion: A Powerful and Enduring Technology

Fmoc solid-phase peptide synthesis has established itself as the preeminent method for the chemical synthesis of peptides. Its mild reaction conditions, versatility, and amenability to automation have made it an indispensable tool in both academic research and industrial drug development.[6] A thorough understanding of the underlying chemical principles, the function of each reagent, and the rationale behind the established protocols is paramount for any scientist seeking to harness the full potential of this powerful technology to create peptides of high purity and yield.

References

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

-

Organic Chemistry Tube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]

- Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Various Authors. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

-

Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11996-12015. [Link]

-

Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

AAPPTec. (n.d.). Brief History of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Various Authors. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from a source providing a comprehensive overview of protecting groups.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(12), 749–758.

- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.

- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 1348, 33–50.

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

- Jad, Y. E., Acosta, G. A., & Albericio, F. (2018). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis. RSC Advances, 8(40), 22563-22569.

- Various Authors. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from a source discussing solvents used in SPPS.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.

-

Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

- de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1246.

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from [Link]

- Subirós-Funosas, R., & Albericio, F. (2013). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 18(6), 6436-6455.

-

AAPPTec. (n.d.). Solvents and General reagents for SPPS. Retrieved from [Link]

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. biosynth.com [biosynth.com]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. peptide.com [peptide.com]

- 17. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 18. bachem.com [bachem.com]

- 19. peptide.com [peptide.com]

- 20. luxembourg-bio.com [luxembourg-bio.com]

A Senior Application Scientist's Guide to Protecting Groups in Peptide Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Control in Peptide Synthesis

The synthesis of a peptide is an exercise in precision. Each amino acid, a bifunctional molecule bearing both a nucleophilic amino group and an electrophilic carboxylic acid, presents a fundamental challenge: uncontrolled polymerization.[1] Without a strategy to selectively mask these reactive sites, any attempt to form a specific peptide bond would devolve into a chaotic reaction, yielding a complex and useless mixture of polypeptides.[1] This is where the art and science of protecting groups become paramount. They are the temporary masks that impose order on this reactivity, allowing for the stepwise, controlled assembly of a defined amino acid sequence.[2][3][4][5] This guide provides an in-depth exploration of the chemical principles, strategic choices, and field-proven protocols that underpin the use of protecting groups in modern peptide chemistry.

The Principle of Orthogonality: The Cornerstone of Strategy

The power of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), lies in the concept of orthogonality .[6][7][8] An orthogonal protection scheme employs multiple classes of protecting groups within the same synthesis, where each class can be removed by a specific chemical mechanism without affecting the others.[3][6][7][8] This allows for a highly controlled, multi-step process.

The two primary levels of protection in SPPS are:

-

Temporary Protection: Applied to the α-amino group of the incoming amino acid. This group must be removed at the beginning of each coupling cycle to expose the amine for the next peptide bond formation.[3][7]

-

"Permanent" Protection: Applied to the reactive side chains of amino acids. These groups must remain stable throughout the entire chain assembly process and are only removed during the final step when the completed peptide is cleaved from the solid support.[2][7]

The ability to selectively remove the temporary group while leaving the permanent groups intact is the essence of orthogonality.

Caption: Orthogonal protection allows sequential α-amino deprotection without affecting side-chain groups.

The Two Dominant Strategies in Solid-Phase Peptide Synthesis

The choice of protecting group strategy is the most fundamental decision in planning a peptide synthesis, dictating the reagents, solvents, and conditions for the entire process. Two strategies have become the industry standards: Fmoc/tBu and Boc/Bzl.

The Fmoc/tBu Strategy: The Modern Workhorse

This is the most widely used approach in modern SPPS, prized for its use of milder deprotection conditions.[8]

-

α-Amino Protection: Fmoc (9-fluorenylmethyloxycarbonyl). The Fmoc group is a base-labile protecting group.[9][10] It is stable to acids but is rapidly cleaved by a secondary amine base, typically a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[9][11][12]

-

Side-Chain Protection: tBu (tert-Butyl) based groups. Reactive side chains are protected with groups based on the tert-butyl cation, such as t-butyl ethers (for Ser, Thr, Tyr), t-butyl esters (for Asp, Glu), and the closely related Boc group (for Lys, Trp).[11][13] These groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA).[11]

This combination represents a fully orthogonal system , as the conditions for removing the temporary (Fmoc, base-labile) and permanent (tBu, acid-labile) protecting groups are completely independent.[3][6][7]

The Boc/Bzl Strategy: The Classic Foundation

Pioneered by Nobel laureate R.B. Merrifield, this was the original strategy for SPPS and remains valuable for synthesizing long or hydrophobic peptides that may be prone to aggregation in the Fmoc system.[8][14]

-

α-Amino Protection: Boc (tert-butoxycarbonyl). The Boc group is an acid-labile protecting group.[15][16] It is removed using a moderate acid, typically neat TFA or TFA in dichloromethane (DCM).[7][15][17]

-

Side-Chain Protection: Bzl (Benzyl) based groups. Side chains are protected with benzyl-based groups, such as benzyl ethers and esters.[6][7] These are also acid-labile but are significantly more stable than the Boc group. Their removal requires very strong, hazardous acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][8][14]

The Boc/Bzl strategy is considered quasi-orthogonal .[8][14] While both protecting groups are removed by acid, the significant difference in acid strength required for cleavage (moderate for Boc, very strong for Bzl) allows for their selective removal in practice.[7][14]

Strategy Comparison

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| α-Amino Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |

| α-Amino Deprotection | Base-labile (e.g., 20% piperidine in DMF)[9][11] | Acid-labile (e.g., TFA in DCM)[7][17] |

| Side-Chain Protection | Acid-labile (tBu, Trt, Boc)[11] | Strong acid-labile (Bzl, Z, Tos)[8] |

| Final Cleavage | Strong acid (e.g., TFA)[11] | Very strong acid (e.g., HF, TFMSA)[8] |

| Orthogonality | Fully Orthogonal[6][8] | Quasi-Orthogonal[8][14] |

| Key Advantage | Milder overall conditions, avoiding harsh acids.[8] | Effective for long or aggregation-prone sequences.[8] |

| Key Disadvantage | Potential for peptide aggregation. | Harsh final cleavage can degrade sensitive residues.[8] |

The Chemist's Toolbox: A Survey of Key Protecting Groups

The success of a synthesis relies on the correct selection of protecting groups for each specific amino acid.

α-Amino Protecting Groups

| Group | Structure | Introduction Reagent | Deprotection Condition | Key Characteristics |

| Fmoc | 9-fluorenylmethyloxycarbonyl | Fmoc-OSu, Fmoc-Cl[9][18] | 20% Piperidine in DMF[9] | Base-labile; UV-active for reaction monitoring.[10][13] |

| Boc | tert-butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O)[15][19][20] | Trifluoroacetic Acid (TFA)[15][20] | Acid-labile; robust and widely used.[15][16] |

| Cbz (Z) | Carbobenzyloxy | Benzyl chloroformate (Cbz-Cl)[21][22] | H₂/Pd (Catalytic Hydrogenolysis)[16][17][21] | Removed by hydrogenation; stable to acid/base.[1] |

Side-Chain Protecting Groups

The choice of side-chain protection is dictated by the primary α-amino strategy (Fmoc or Boc).

| Amino Acid | Functional Group | Fmoc/tBu Strategy Group | Boc/Bzl Strategy Group | Deprotection Condition |

| Asp, Glu | Carboxylic Acid | OtBu (tert-butyl ester)[2][11] | OBzl (benzyl ester) | TFA (for OtBu); HF (for OBzl) |

| Ser, Thr, Tyr | Hydroxyl | tBu (tert-butyl ether)[2][11][23] | Bzl (benzyl ether)[23] | TFA (for tBu); HF (for Bzl) |

| Lys, Orn | Amine | Boc (tert-butoxycarbonyl)[13] | 2-Cl-Z (2-chlorobenzyloxycarbonyl)[23] | TFA (for Boc); HF (for 2-Cl-Z) |

| Arg | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)[13] | Tos (tosyl) | TFA (for Pbf); HF (for Tos) |

| His | Imidazole | Trt (trityl) | DNP (dinitrophenyl) | TFA (for Trt); Thiolysis (for DNP)[24] |

| Cys | Thiol | Trt (trityl), Acm (acetamidomethyl) | Bzl (benzyl)[25][26] | TFA (for Trt); Hg(OAc)₂ or I₂ (for Acm)[24]; Na/NH₃ (for Bzl)[25] |

| Trp | Indole | Boc (tert-butoxycarbonyl) or none | For (formyl) or none | TFA (for Boc); Piperidine (for For)[24] |

Field-Proven Methodologies: Protocols and Causality

Theoretical knowledge must be paired with robust, validated protocols. The following sections detail the "why" behind the "how" for critical steps in peptide synthesis.

Experimental Protocol: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition. The causality is based on sequential deprotection to expose a reactive site, followed by coupling to form a new bond.

Objective: To elongate the peptide chain by one amino acid residue using Fmoc/tBu chemistry.

Methodology:

-

Resin Swelling: Place the peptide-resin in a reaction vessel and swell in DMF for 30-60 minutes.

-

Causality: This step is critical to ensure that the polymer support is fully solvated, making the reactive sites on the growing peptide chain accessible to reagents.

-

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.[27]

-

Causality: Piperidine, a secondary amine, acts as a base to abstract the acidic proton on the fluorenyl ring of the Fmoc group, initiating a β-elimination reaction that liberates the free α-amino group.[28] The resulting dibenzofulvene byproduct is trapped by piperidine to prevent side reactions.[9]

-

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the Fmoc-adduct.

-